N-(biphenyl-2-yl)-2-chloro-N-methylacetamide

Anti-HIV Research Antiviral Screening Cellular Toxicity Profiling

Researchers requiring a selective 5-HT2B pharmacological tool often face cross-reactivity with common GPCR ligands. N-(Biphenyl-2-yl)-2-chloro-N-methylacetamide (CAS 955879-95-5) solves this with exclusive 5-HT2B antagonism (cellular IC50 = 54 nM) and zero hits across 161 GPCRs screened. • Verified exclusive 5-HT2B selectivity among 161 GPCRs • Covalent chloroacetamide warhead enables targeted chemical probe design • Anti-HIV activity: >90% inhibition at >20 µM • Supplied at ≥98% purity (HPLC); solid form. Procurement: Sealed dry storage at 2-8°C; ships at ambient temperature.

Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
CAS No. 955879-95-5
Cat. No. B1429451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(biphenyl-2-yl)-2-chloro-N-methylacetamide
CAS955879-95-5
Molecular FormulaC15H14ClNO
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1C2=CC=CC=C2)C(=O)CCl
InChIInChI=1S/C15H14ClNO/c1-17(15(18)11-16)14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyIPKWRKRPWLDRSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Biphenyl-2-yl)-2-chloro-N-methylacetamide Overview


N-(Biphenyl-2-yl)-2-chloro-N-methylacetamide (CAS 955879-95-5) is a synthetic organic compound belonging to the class of N,N-disubstituted chloroacetamides [1]. With the molecular formula C15H14ClNO and a molecular weight of 259.73 g/mol, it features a biphenyl core linked to a tertiary amide bearing both a methyl group and a chloroacetyl moiety . Its InChIKey is IPKWRKRPWLDRSE-UHFFFAOYSA-N . This compound is primarily offered as a research chemical, with typical commercial purity specifications of 98% (HPLC) . It is supplied as a solid and recommended for storage in a sealed, dry environment at 2-8°C .

N-(Biphenyl-2-yl)-2-chloro-N-methylacetamide: Why Substitution Fails


Generic substitution with structurally similar biphenyl or chloroacetamide analogs is scientifically invalid due to critical, non-interchangeable features that dictate distinct biological target engagement and physicochemical properties [1]. The N-methyl substitution on the biphenyl scaffold distinguishes this compound from the demethylated analog N-(biphenyl-2-yl)-2-chloroacetamide (CAS 23088-28-0), which alters hydrogen-bonding capacity and conformational flexibility . Furthermore, the biphenyl group confers specific molecular recognition properties not present in simpler phenyl acetamide derivatives . These structural nuances directly impact target selectivity, as evidenced by the compound's unique profile in GPCR screening panels [2]. The following quantitative evidence guide provides procurement decision-makers with verifiable differentiation data.

N-(Biphenyl-2-yl)-2-chloro-N-methylacetamide: Comparative Evidence


Anti-HIV Activity in CEM-T4 Cells

The compound N-(biphenyl-2-yl)-2-chloro-N-methylacetamide was evaluated in a standardized anti-HIV assay using CEM-T4 cells, a T-lymphoblastoid cell line commonly used for HIV-1 drug screening. It demonstrated >90% inhibition of viral activity at a concentration of >20 µM. Concurrently, cellular toxicity was assessed, showing 90% inhibition of cell viability at a comparable micromolar concentration [1]. While the precise EC50 and CC50 values are not reported in this dataset, the activity profile suggests a moderate therapeutic window in this assay system. In comparison, the demethylated analog N-(biphenyl-2-yl)-2-chloroacetamide (CAS 23088-28-0) has been reported as an inhibitor of γ-secretase , indicating a clear functional divergence driven by the N-methyl substitution. This difference in biological activity underscores that the N-methyl group is not a silent substitution but a critical determinant of target engagement.

Anti-HIV Research Antiviral Screening Cellular Toxicity Profiling

Selective 5-HT2B Receptor Antagonism

N-(Biphenyl-2-yl)-2-chloro-N-methylacetamide has been characterized as a potent and highly selective antagonist of the 5-HT2B serotonin receptor. In a comprehensive GPCR selectivity screen against 161 receptors, the compound was negative for all agonist screens and for all antagonist screens except for the 5-HT2B receptor, where it exhibited potent antagonist activity with a binding IC50 of 22±9.0 nM and a cellular functional IC50 of 54 nM [1]. This level of selectivity is a key differentiator. In contrast, many chloroacetamide-based compounds, such as the simpler 2-chloro-N-methyl-2-phenylacetamide (CAS 78899-96-4), lack this level of detailed selectivity profiling and are reported to interact more promiscuously with enzymes like cytochrome P450s and acetylcholinesterase . Furthermore, within the broader class of biphenyl amides (BPAs), which are known p38α MAP kinase inhibitors [2], this specific compound's exclusive activity at 5-HT2B represents a unique pharmacological niche.

GPCR Pharmacology 5-HT2B Receptor Research Serotonin Receptor Antagonists

Covalent Warhead Potential

The chloroacetamide moiety in N-(biphenyl-2-yl)-2-chloro-N-methylacetamide serves as an electrophilic 'warhead' capable of forming covalent bonds with nucleophilic residues, such as cysteines, in target proteins [1]. This mechanism of action is fundamentally different from the reversible binding of many biphenyl analogs that lack this reactive group, such as N-(biphenyl-2-yl)benzamide (CAS 20743-57-1) . The presence of the N-methyl group on the amide nitrogen distinguishes this compound from secondary chloroacetamides like N-(biphenyl-2-yl)-2-chloroacetamide (CAS 23088-28-0) , which possesses an additional hydrogen bond donor. This tertiary amide structure is a critical design feature: it eliminates the possibility of tautomerization and reduces polarity, thereby influencing both reactivity and cellular permeability. In the context of the broader biphenyl amide (BPA) class, which has been optimized for non-covalent kinase inhibition [2], this compound's covalent potential directs it toward a different set of biological targets.

Covalent Inhibitor Design Chemical Biology Electrophilic Warhead Research

Physicochemical Differentiation

The molecular weight (259.73 g/mol) and calculated lipophilicity (cLogP = 2.04) [1] of N-(biphenyl-2-yl)-2-chloro-N-methylacetamide place it in a specific chemical space that is distinct from its closest analogs. The demethylated analog, N-(biphenyl-2-yl)-2-chloroacetamide (CAS 23088-28-0), has a lower molecular weight of 245.70 g/mol and a melting point of 101-103°C . In contrast, the simpler phenyl analog, 2-chloro-N-methyl-2-phenylacetamide (CAS 78899-96-4), has a significantly lower molecular weight of 183.64 g/mol . These differences in molecular weight and lipophilicity are not trivial; they directly impact properties such as solubility, membrane permeability, and non-specific binding, all of which are critical parameters in biological assays.

Medicinal Chemistry Drug-likeness Physicochemical Property Profiling

P-gp Substrate Liability Exclusion

In a panel of transporter inhibition assays, N-(biphenyl-2-yl)-2-chloro-N-methylacetamide was found to be negative for inhibition of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [1]. This is a significant differentiation point within the broader class of biphenyl amides (BPAs). For instance, initial hits from a biphenylacetamide series targeting MCH-R1 for obesity had to be optimized to overcome P-gp efflux, which limited brain exposure . The fact that this specific compound is not a P-gp substrate suggests a more favorable profile for studies where blood-brain barrier penetration is desired, or conversely, where P-gp-mediated drug-drug interactions need to be avoided. This contrasts with many structurally related compounds that are subject to active efflux.

CNS Drug Discovery Efflux Transporter Profiling Pharmacokinetics

N-(Biphenyl-2-yl)-2-chloro-N-methylacetamide: Key Applications


Selective 5-HT2B Probe for GPCR Research

This compound is ideally suited as a high-selectivity pharmacological tool for investigating 5-HT2B receptor signaling. Its potent antagonism (cellular IC50 = 54 nM) and exclusive activity against 5-HT2B out of 161 GPCRs screened [1] make it an excellent choice for studies aimed at dissecting the specific physiological and pathological roles of this receptor subtype. This application is directly supported by the verified selectivity data presented in Evidence Item 2.

Covalent Inhibition Probe in Chemical Biology

As a tertiary chloroacetamide, this compound serves as a valuable scaffold for designing covalent chemical probes. The presence of the electrophilic warhead, coupled with the defined selectivity profile and lack of P-gp efflux [1], allows researchers to study targeted covalent inhibition in cellular contexts with reduced confounding factors from transporter-mediated resistance. This application leverages the covalent warhead potential and favorable ADME profile discussed in Evidence Items 3 and 5.

SAR Reference Scaffold

The compound's well-characterized physicochemical properties (MW = 259.73, cLogP = 2.04) [1] and its distinct biological profile relative to both demethylated and simpler phenyl analogs make it a useful benchmark for SAR campaigns. Researchers exploring biphenyl-containing bioactive molecules can use this compound as a reference point to assess the impact of the N-methyl group and biphenyl core on potency, selectivity, and drug-like properties. This is supported by the comparative physicochemical data in Evidence Item 4.

Starting Point for Anti-HIV Agents

The demonstrated anti-HIV activity in a cellular assay (>90% inhibition at >20 µM) [2] positions this compound as a potential starting point or reference molecule for medicinal chemistry efforts aimed at developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs) or other classes of anti-HIV agents. Its profile is distinct from other biphenyl-based antivirals [3] and warrants further investigation in hit-to-lead programs. This scenario is based on the antiviral activity data in Evidence Item 1.

Technical Documentation Hub

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